Introduction: Navigating Isomeric Complexity in Chemical Synthesis
Introduction: Navigating Isomeric Complexity in Chemical Synthesis
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Fluorinated Dimethyl-Nitrobenzene Isomers
Researchers investigating functionalized aromatic compounds frequently encounter challenges related to isomeric specificity. A query for the chemical properties of 1,3-Dimethyl-4-fluoro-2-nitrobenzene reveals a landscape of closely related structures, each with distinct reactivity profiles and commercial availability. While direct, comprehensive data for the 1,3-dimethyl-4-fluoro-2-nitrobenzene isomer is limited in publicly accessible literature, a wealth of information exists for its structural isomer, 2-Fluoro-1,3-dimethyl-4-nitrobenzene (CAS No. 1736-84-1) .
This guide, therefore, focuses on the well-documented chemical properties and synthetic applications of 2-Fluoro-1,3-dimethyl-4-nitrobenzene. This pivot is a pragmatic choice for the research scientist, as the availability of starting materials is a critical determinant in the design of synthetic campaigns. The principles of reactivity and characterization discussed herein provide a robust framework that can be extrapolated to other isomers, including the originally requested compound.
Fluorinated nitroaromatic compounds are foundational building blocks in modern medicinal chemistry and materials science.[1] The strategic incorporation of a fluorine atom can significantly enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, while the nitro group serves as a versatile synthetic handle, primarily for reduction to an amine or as a powerful electron-withdrawing group to activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2] This guide offers a technical overview of the physicochemical properties, synthesis, reactivity, and safe handling of 2-Fluoro-1,3-dimethyl-4-nitrobenzene, providing researchers with the foundational knowledge required for its effective application.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical intermediate is paramount for reproducible and successful research outcomes. The key physical and chemical properties of 2-Fluoro-1,3-dimethyl-4-nitrobenzene are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1736-84-1 | [3] |
| Molecular Formula | C₈H₈FNO₂ | [4] |
| Molecular Weight | 169.15 g/mol | [5][6] |
| Physical Form | Colorless to yellow liquid | |
| Boiling Point | ~220-225 °C (for a related isomer) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | [4] |
| Storage | Sealed in a dry, well-ventilated area at room temperature |
Spectroscopic Analysis
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its spectroscopic signatures, which are essential for reaction monitoring and product confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic signals, each corresponding to the protons on the benzene ring. Additionally, two singlets would appear in the aliphatic region, corresponding to the two non-equivalent methyl groups. The chemical shifts will be influenced by the electronic effects of the adjacent fluoro and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F).
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). A C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z = 169.15. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.
Synthesis and Reactivity
Synthetic Pathway: Electrophilic Nitration
The most direct and industrially scalable synthesis of 2-Fluoro-1,3-dimethyl-4-nitrobenzene involves the electrophilic nitration of the commercially available precursor, 2-fluoro-1,3-dimethylbenzene. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid.
The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups and the fluorine atom are all ortho, para-directors. The 4-position is sterically accessible and electronically activated by both the C1-methyl group and the fluorine atom, making it the primary site of nitration.
Caption: Synthetic workflow for 2-Fluoro-1,3-dimethyl-4-nitrobenzene.
Core Reactivity
The synthetic value of 2-Fluoro-1,3-dimethyl-4-nitrobenzene stems from its predictable reactivity at two key sites: the fluorine-bearing carbon and the nitro group.
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Nucleophilic Aromatic Substitution (SNAr): The nitro group is a potent electron-withdrawing group, which strongly acidifies the aromatic ring protons and, more importantly, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr. This electronic effect makes the fluorine atom an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This reaction is a cornerstone of combinatorial chemistry and library synthesis in drug discovery.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
Reduction of the Nitro Group: The nitro group can be readily and selectively reduced to a primary amine (-NH₂) using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl). The resulting aniline derivative is a critical precursor for forming amides, sulfonamides, ureas, and other functional groups prevalent in pharmacologically active molecules.
Applications in Drug Development and Research
As a functionalized building block, 2-Fluoro-1,3-dimethyl-4-nitrobenzene offers a strategic entry point for synthesizing complex molecular architectures.
-
Scaffold Elaboration: Its dual reactivity allows for sequential modifications. For instance, an SNAr reaction can be performed first to introduce a key pharmacophore, followed by the reduction of the nitro group to allow for further derivatization.
-
Improving Pharmacokinetics: The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its inclusion can block sites of metabolic oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[2]
-
Intermediate for Agrochemicals and Dyes: Similar to its role in pharmaceuticals, this compound can serve as an intermediate in the synthesis of pesticides and specialty dyes.[4]
Safety and Handling
Proper handling of 2-Fluoro-1,3-dimethyl-4-nitrobenzene is essential due to its potential hazards. Researchers must consult the full Safety Data Sheet (SDS) before use.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]
-
Handling Procedures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
-
Storage and Incompatibilities: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and heat sources.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure all ignition sources are removed.[10]
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and scales.
Protocol 1: Synthesis of 2-Fluoro-1,3-dimethyl-4-nitrobenzene
This protocol is adapted from general nitration procedures for fluorinated aromatic compounds.[1][11][12]
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
-
Acid Mixture: Carefully add concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to the flask and cool to 0 °C.
-
Nitrating Agent: Slowly add fuming nitric acid (HNO₃, 1.1 equivalents) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Add 2-fluoro-1,3-dimethylbenzene (1.0 equivalent) dropwise via the dropping funnel to the acid mixture over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield the pure 2-Fluoro-1,3-dimethyl-4-nitrobenzene.
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis.
Protocol 2: Representative SNAr with a Primary Amine
-
Setup: In a round-bottom flask, dissolve 2-Fluoro-1,3-dimethyl-4-nitrobenzene (1.0 equivalent) in an appropriate polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Reagents: Add the desired primary amine (1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-substituted-1,3-dimethyl-2-amino-4-nitrobenzene derivative.
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